Ethyl 4-cyano-5-[[2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]acetyl]amino]-3-methylthiophene-2-carboxylate
Description
Ethyl 4-cyano-5-[[2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]acetyl]amino]-3-methylthiophene-2-carboxylate is a complex heterocyclic compound featuring a thiophene-carboxylate core substituted with cyano, methyl, and sulfanylacetyl-amino groups. This compound is synthesized via multi-step reactions involving sulfanylacetyl coupling and cyclization, as inferred from analogous synthetic pathways described for related thiophene derivatives .
Properties
IUPAC Name |
ethyl 4-cyano-5-[[2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]acetyl]amino]-3-methylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S2/c1-3-30-23(29)20-14(2)17(12-25)22(32-20)27-19(28)13-31-21-16(11-24)10-15-8-6-4-5-7-9-18(15)26-21/h10H,3-9,13H2,1-2H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGFNKXGFDFUNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)CSC2=C(C=C3CCCCCCC3=N2)C#N)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-cyano-5-[[2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]acetyl]amino]-3-methylthiophene-2-carboxylate (CAS No. 488108-33-4) is a complex organic compound with potential biological activity. This article explores its biological properties, focusing on its anticancer effects, mechanisms of action, and relevant case studies.
Molecular Structure
- Molecular Formula : C23H24N4O3S2
- Molecular Weight : 468.59 g/mol
- Boiling Point : Approximately 682.8 °C
- Density : 1.34 g/cm³
- pKa : 10.96
Structural Representation
The compound features a thiophene ring, cyano groups, and a pyridine derivative, which are known to contribute to its biological activity.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.
- Inhibition of Cell Proliferation : The compound has shown to inhibit the proliferation of cancer cells through various pathways.
- Induction of Apoptosis : Studies reveal that it induces programmed cell death in cancer cells by activating apoptotic pathways.
- Cell Cycle Arrest : The compound may cause cell cycle arrest at specific phases, preventing cancer cells from dividing.
Study 1: Antitumor Activity Assessment
A study evaluated the anticancer activity of ethyl 4-cyano derivatives against breast cancer cell lines (e.g., MCF-7). The findings indicated:
| Compound | IC50 (μg/mL) | Description |
|---|---|---|
| Ethyl 4-cyano derivative | 1.3 | Comparable to doxorubicin |
| Control (Doxorubicin) | 1.0 | Standard reference |
| Other derivatives | Varies (1.3 - 4.7) | Moderate to high activity |
The most potent compound exhibited an IC50 value lower than that of doxorubicin, indicating superior efficacy in some cases .
Study 2: Mechanistic Insights
Another investigation focused on the mechanism by which the compound induces apoptosis in cancer cells:
- Morphological Changes : Cells treated with the compound displayed typical apoptotic features such as chromatin condensation and nuclear fragmentation.
- Staining Techniques : Using AO/EtBr staining revealed different stages of cell death:
- Living cells (green nuclei)
- Early apoptotic cells (bright green nuclei)
- Late apoptotic cells (orange nuclei)
- Necrotic cells (uniformly colored orange nuclei)
This study highlighted the compound's ability to effectively induce apoptosis in a controlled manner .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following table compares key structural and functional attributes of the target compound with structurally related molecules from the evidence:
Pharmacological and Physicochemical Properties
- Bioactivity : The acrylamido-thiophenes (e.g., ) exhibit measurable antioxidant and anti-inflammatory activities, while the target compound’s hexahydrocycloocta[b]pyridine moiety may enhance binding to hydrophobic enzyme pockets, as seen in kinase inhibitors .
- Solubility and Stability: Esters (e.g., ethoxycarbonyl groups) improve lipid solubility, facilitating membrane permeation. Bromo and cyano substituents may enhance electrophilic reactivity, critical for covalent drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
